molecular formula C7H6O3 B565573 4-Hydroxybenzoic Acid-d4 CAS No. 152404-47-2

4-Hydroxybenzoic Acid-d4

Cat. No.: B565573
CAS No.: 152404-47-2
M. Wt: 142.146
InChI Key: FJKROLUGYXJWQN-RHQRLBAQSA-N
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Description

4-Hydroxybenzoic Acid-d4 is a deuterated form of 4-Hydroxybenzoic Acid, where four hydrogen atoms are replaced by deuterium. This compound is a phenolic derivative of benzoic acid and is known for its applications in various scientific fields due to its unique properties .

Safety and Hazards

4-Hydroxybenzoic Acid-d4 is considered hazardous. It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

4-Hydroxybenzoic Acid-d4 has potential applications in food, cosmetics, pharmacy, fungicides, etc . It’s a promising intermediate for several value-added bioproducts .

Mechanism of Action

Target of Action

4-Hydroxybenzoic Acid-d4, a deuterium-labeled derivative of 4-Hydroxybenzoic Acid, primarily targets gram-positive and some gram-negative bacteria . It inhibits the growth of these bacteria, with an IC50 value of 160 μg/mL .

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth .

Biochemical Pathways

This compound affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the biosynthesis of aromatic amino acids, quinones, folates, and secondary metabolites, including many commercially valuable compounds .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . This makes it a potential candidate for use in the treatment of bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to degrade efficiently in anaerobic soil, suggesting that it could be used for bioremediation of 4-HBA in an aqueous environment . Additionally, the compound’s action can be affected by the presence of other compounds in the environment, such as other antibiotics or substances that can interact with the compound.

Biochemical Analysis

Biochemical Properties

4-Hydroxybenzoic Acid-d4 interacts with various enzymes, proteins, and other biomolecules. As a plant allelochemical, it can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . It can also powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has estrogenic activity both in vitro and in vivo, and stimulates the growth of human breast cancer cell lines . In addition, it has been shown to rescue multisystemic disease and perinatal lethality in a mouse model of mitochondrial disease .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit most gram-positive and some gram-negative bacteria .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been found to rescue multisystemic disease and perinatal lethality in a mouse model of mitochondrial disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is known to be a precursor in the biosynthesis of Coenzyme Q10 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it may be localized to specific compartments or organelles within the cell where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzoic Acid-d4 can be synthesized through several methods. One common approach involves the deuteration of 4-Hydroxybenzoic Acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound often involves the Kolbe-Schmitt reaction, where potassium phenoxide reacts with carbon dioxide under high pressure and temperature, followed by deuteration using deuterium oxide . This method ensures high yields and purity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzoic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Hydroxybenzoic Acid-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds:

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKROLUGYXJWQN-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659276
Record name 4-Hydroxy(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152404-47-2
Record name 4-Hydroxy(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxybenzoic-2,3,5,6-d4 acid
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